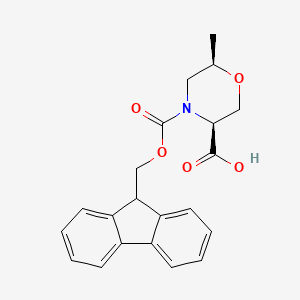

(3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid

説明

(3S,6R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid is a chiral morpholine derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The stereochemistry at positions 3 (S) and 6 (R) is critical for its conformational and functional properties. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block due to its Fmoc group, which enables selective deprotection under mild basic conditions.

特性

IUPAC Name |

(3S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUVDADVQCWQEY-YJYMSZOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Morpholine Ring: This can be achieved through a cyclization reaction involving a suitable diol and an amine.

Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

化学反応の分析

Types of Reactions

(3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the Fmoc group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

科学的研究の応用

(3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during synthesis, allowing for selective reactions to occur. The morpholine ring can interact with biological molecules, potentially affecting their function.

類似化合物との比較

(3S,6S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic Acid

- CAS No.: 1932229-43-0

- Molecular Formula: C₂₁H₂₁NO₅

- Molecular Weight : 367.40 g/mol

- Such stereochemical variations can lead to divergent biological activities or synthetic utility .

Morpholine Derivatives with Alternative Substituents

(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic Acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid

- CAS No.: 1380327-56-9

- Molecular Formula: C₁₉H₁₇NO₅

- Molecular Weight : 339.34 g/mol

- Key Difference: Replaces the morpholine ring with an oxetane, a smaller and more rigid heterocycle. This structural change impacts hydrogen-bonding capacity and metabolic stability, as oxetanes are known to improve pharmacokinetic properties in drug candidates .

Research Findings on Structural and Functional Comparisons

NMR Analysis of Substituent Effects

A study comparing NMR profiles of structurally related compounds (e.g., rapamycin analogues) revealed that chemical shifts in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent placement. For instance, the methyl group in (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid induces distinct deshielding effects compared to non-methylated analogues, as observed in similar morpholine derivatives .

Bioactivity and Target Correlation

Hierarchical clustering of bioactivity profiles from the NCI-60 dataset demonstrated that compounds with similar chemical structures (e.g., shared Fmoc groups or heterocyclic cores) cluster together, indicating analogous modes of action. For example, Fmoc-protected morpholines and oxetanes exhibit overlapping interactions with protein targets involved in cellular signaling pathways .

生物活性

(3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid, commonly referred to as Fmoc-6-methylmorpholine, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure features a morpholine ring, which is known for its versatility in biological applications, particularly in drug design and synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid is C21H21NO5. It has a molecular weight of 367.39 g/mol and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group which is commonly used in peptide synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The Fmoc group can be cleaved under basic conditions, revealing an active site that can bind to enzymes or receptors, potentially inhibiting their activity.

- Protein-Ligand Interactions : The rigid structure of the morpholine ring enhances binding affinity and specificity towards biological targets.

Biological Activity and Therapeutic Applications

Research indicates that (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid exhibits several biological activities:

1. Histone Deacetylase (HDAC) Inhibition

One of the most notable activities is its role as a histone deacetylase inhibitor. HDACs are crucial in regulating gene expression through chromatin remodeling. Inhibitors of HDACs have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Azumamide C | 14 | HDAC1 |

| Azumamide E | 67 | HDAC2 |

These findings suggest that derivatives of this compound may have selective inhibitory effects on specific HDAC isoforms, which could be leveraged for therapeutic purposes.

2. Anticancer Activity

Studies have demonstrated that compounds similar to (3S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-3-carboxylic acid can induce apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

3. Neuroprotective Effects

There is emerging evidence that morpholine derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

- Study on HDAC Inhibition : A study evaluated the effects of various morpholine derivatives on HDAC activity in cancer cell lines. Results indicated that specific modifications to the morpholine structure enhanced selectivity and potency against HDAC1 and HDAC2.

- Antitumor Activity : A clinical trial assessed the anticancer potential of a related compound in patients with solid tumors. The trial reported significant tumor regression in a subset of patients, supporting further investigation into morpholine-based therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。